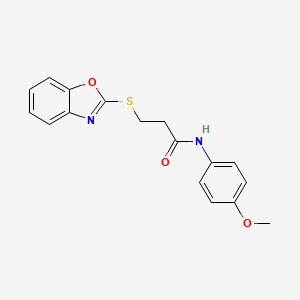![molecular formula C20H20O3 B3942950 3,4,8-trimethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B3942950.png)
3,4,8-trimethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one
Übersicht
Beschreibung
3,4,8-trimethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one is a chemical compound that belongs to the class of flavonoids. This compound is also known as flavokawain B and is found in the kava plant. Kava is a traditional beverage in the South Pacific, which is consumed for its relaxing and calming effects. The use of kava has been associated with various health benefits, and the compound flavokawain B has been the subject of scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 3,4,8-trimethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one is not fully understood. However, studies have suggested that the compound may work by regulating the activity of various enzymes and signaling pathways in the body. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been found to modulate the activity of neurotransmitters such as GABA and dopamine, which are involved in the regulation of mood and sleep.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to have antioxidant properties, which help to protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which help to reduce inflammation in the body. Additionally, it has been found to have anti-microbial properties, which help to fight against bacterial and fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,4,8-trimethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one in lab experiments include its availability, stability, and low toxicity. The compound can be easily extracted from kava roots and purified using various chromatography techniques. It is also stable under normal laboratory conditions and has low toxicity, making it safe to handle. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential to interact with other compounds in complex biological systems.
Zukünftige Richtungen
There are several future directions for the study of 3,4,8-trimethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one. One direction is to further investigate the compound's potential therapeutic properties, particularly its anti-cancer and anti-inflammatory properties. Another direction is to study the compound's mechanism of action in more detail, to better understand how it works in the body. Additionally, future studies could explore the potential of this compound as a natural alternative to synthetic drugs for the treatment of various health conditions.
Wissenschaftliche Forschungsanwendungen
The scientific research on 3,4,8-trimethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one has focused on its potential therapeutic properties. The compound has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential to treat anxiety, depression, and insomnia.
Eigenschaften
IUPAC Name |
3,4,8-trimethyl-7-[(4-methylphenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-12-5-7-16(8-6-12)11-22-18-10-9-17-13(2)14(3)20(21)23-19(17)15(18)4/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDBSPHSOZXTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C3=C(C=C2)C(=C(C(=O)O3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




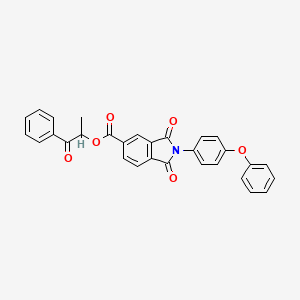
![(4-chlorobenzyl){5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B3942888.png)
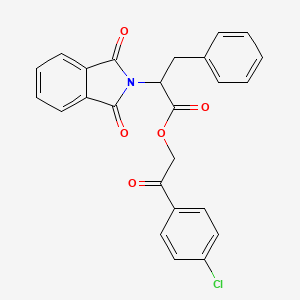
![4-[4-(acetyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B3942893.png)
![2,4-dichloro-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3942903.png)
![1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3942910.png)
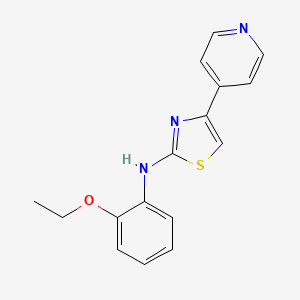

![3-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)propanamide](/img/structure/B3942940.png)
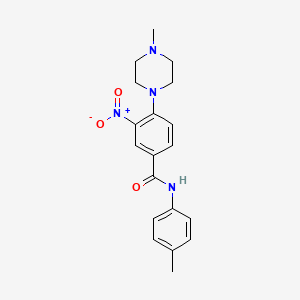
![1-[(4-fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B3942960.png)
![4-[(1-{1-[(2-methyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]-2-piperazinone bis(trifluoroacetate)](/img/structure/B3942961.png)
